2-(4-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
Description
2-(4-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of molecules known for their interactions with alpha1-adrenergic receptors, which are significant targets in the treatment of various neurological and cardiovascular conditions .
Properties
Molecular Formula |
C25H32N4O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C25H32N4O3/c1-3-13-29-23-12-7-19(16-22(23)27-24(29)17-28-14-5-4-6-15-28)26-25(30)18-32-21-10-8-20(31-2)9-11-21/h7-12,16H,3-6,13-15,17-18H2,1-2H3,(H,26,30) |
InChI Key |
UOPJCDXHMCJENN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, typically starting with the preparation of the benzodiazole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Medicine: Potential therapeutic agent for conditions like hypertension, cardiac arrhythmias, and certain neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate various physiological responses, potentially leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar compounds include other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil. Compared to these compounds, 2-(4-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE may offer unique pharmacokinetic profiles and receptor binding affinities, making it a promising candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
